3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride
Overview
Description
3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H15ClN4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride typically involves a multi-step process. One common method includes the reaction of piperidine with an azide compound to form the triazole ring. This reaction is often catalyzed by copper (I) ions in a process known as the “click reaction.” The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the triazole ring or the piperidine ring.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce various reduced triazole derivatives .
Scientific Research Applications
3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, which allows it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole compound without the piperidine ring.
Piperidine: A six-membered ring containing nitrogen, without the triazole ring.
1,2,4-Triazole: Another triazole isomer with different nitrogen positioning.
Uniqueness
3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine hydrochloride is unique due to its combination of a piperidine ring and a triazole ring. This dual structure allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets compared to simpler triazole or piperidine compounds .
Properties
IUPAC Name |
3-(triazol-1-ylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-5-4-10-11-12;/h4-5,8-9H,1-3,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHJNKANQNRQGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CN=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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